molecular formula C23H20N6O3 B2484950 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide CAS No. 896292-01-6

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide

Cat. No.: B2484950
CAS No.: 896292-01-6
M. Wt: 428.452
InChI Key: ICHIOGDXUGHRLR-UHFFFAOYSA-N
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Description

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves several steps, typically starting with the preparation of the imidazo[1,2-g]purine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized to minimize waste and reduce production costs while maintaining high purity standards.

Chemical Reactions Analysis

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups or aromatic rings present in the compound.

Scientific Research Applications

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide stands out due to its unique structural features and diverse range of applications Similar compounds may include other imidazo[1,2-g]purines or related heterocyclic compounds with similar functional groups

Properties

IUPAC Name

2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-7-6-10-16(11-14)29-17(15-8-4-3-5-9-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHIOGDXUGHRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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